molecular formula C10H5F6N3 B13712644 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole

4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole

Cat. No.: B13712644
M. Wt: 281.16 g/mol
InChI Key: LFIIJIIWKRBQFF-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a 3,5-bis(trifluoromethyl)phenyl group. This compound belongs to the triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms.

Properties

Molecular Formula

C10H5F6N3

Molecular Weight

281.16 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-2H-triazole

InChI

InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-4-17-19-18-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19)

InChI Key

LFIIJIIWKRBQFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=C2

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The most common and efficient method to prepare 1,2,3-triazoles, including this compound, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. This involves the cycloaddition of an aryl azide with a terminal alkyne under copper(I) catalysis to selectively form the 1,4-disubstituted 1,2,3-triazole.

  • Starting materials : 3,5-bis(trifluoromethyl)phenyl azide and a suitable terminal alkyne (e.g., phenylacetylene).
  • Catalyst : CuSO4·5H2O with sodium ascorbate as the reducing agent to generate Cu(I) in situ.
  • Solvent : Dimethyl sulfoxide (DMSO) or a mixture of water and organic solvents.
  • Conditions : Room temperature stirring for 24 hours.
  • Workup : Addition of water, filtration, and washing with ammonium hydroxide solution to isolate the triazole product.

This method yields the 4-substituted 1H-1,2,3-triazole with high regioselectivity and good yields (approximately 80%) without the need for extensive purification steps.

Methylation and Subsequent Cycloaddition

In some procedures, the azide or alkyne precursors are first methylated to introduce methyl groups at the nitrogen positions of the triazole ring, which can influence the electronic properties of the final compound.

  • Methylation reagent : Methyl iodide (MeI).
  • Procedure : The azide precursor is dissolved in DMSO, methyl iodide is added, and the mixture is stirred for several hours at room temperature before proceeding to the CuAAC step.
  • Outcome : Formation of methylated triazole derivatives, which may be further purified by column chromatography.

Practical Preparation Details and Considerations

Solubility and Stock Solution Preparation

The solubility of this compound in various solvents is critical for downstream applications and formulation.

  • Stock solutions can be prepared in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water.
  • A stepwise solvent addition is recommended to ensure clarity and complete dissolution, aided by vortexing, ultrasound, or gentle heating.
  • Typical stock solution concentrations range from 1 mM to 10 mM, with volumes adjusted according to the amount of compound used.
Amount of Compound Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 3.5567 0.7113 0.3557
5 mg 17.7835 3.5567 1.7783
10 mg 35.5669 7.1134 3.5567

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
CuAAC Cycloaddition 3,5-Bis(trifluoromethyl)phenyl azide, terminal alkyne, CuSO4, sodium ascorbate Room temp, 24 h ~80 High regioselectivity, mild
Methylation + CuAAC Azide precursor, methyl iodide, terminal alkyne, Cu catalyst Methylation at RT, then CuAAC ~80 Allows N-methyl derivatives
Stock Solution Preparation Compound, DMSO, PEG300, Tween 80, water Stepwise solvent addition N/A Ensures clear, stable solutions

Chemical Reactions Analysis

Types of Reactions: 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a chemical compound with the molecular formula C10H5F6N3C_{10}H_5F_6N_3 and a molecular weight of 281.16 g/mol . It is also known by other names such as this compound, 872701-02-5, and MFCD29913645 .

While specific applications of this compound are not detailed in the provided search results, the presence of the bis(trifluoromethyl)phenyl group is noted for its utility in enhancing the properties of various compounds .

Role of the Bis(trifluoromethyl)phenyl Moiety:

  • Pharmacokinetics and Pharmacodynamics The strategic placement of a trifluoromethyl group on a phenyl ring can improve the pharmacodynamics and pharmacokinetic properties of resulting compounds . Several widely used drugs, including dutasteride, hydroxyflutamide, and cinacalcet, contain the trifluoromethyl substituted phenyl moiety .
  • Antimicrobial Agents Trifluoromethyl substituted phenyl groups have been identified as potent growth inhibitors of different bacterial strains, including MRSA . This has led to the synthesis of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives as potential antimicrobial agents .
  • Catalysis The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Related Compounds:

  • 3,5-Bis(trifluoromethyl)aniline: This compound has uses in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: It is used extensively in promoting organic transformations .
  • (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one: This is another triazole derivative featuring the 3,5-bis(trifluoromethyl)phenyl group .
  • Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide: This compound has been researched for its effects on HaCaT cells .

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by competing with endogenous ligands for receptor binding .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₅F₆N₃
  • Molecular Weight : ~281.16 g/mol (based on analogous compounds in ).
  • Synthesis : Typically prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example, describes its synthesis via Buchwald–Hartwig coupling of 5-chloro-1,2,3-triazole derivatives with 3,5-bis(trifluoromethyl)aniline.

The 1,2,3-triazole scaffold is widely used in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding. The 3,5-bis(trifluoromethyl)phenyl substituent further enhances these properties, making the compound a candidate for enzyme inhibition and material science applications .

Structural Analogues: Core Heterocycle Variations
Compound Core Structure Substituents Key Differences
4-[3,5-Bis(CF₃)phenyl]-1H-1,2,3-triazole 1,2,3-Triazole 3,5-Bis(trifluoromethyl)phenyl Reference compound; high dipole moment (~5 D) due to triazole .
3-(3,5-Bis(CF₃)phenyl)-1H-1,2,4-triazole 1,2,4-Triazole 3,5-Bis(trifluoromethyl)phenyl Positional isomerism (N2 vs. N1 in triazole); altered electronic properties .
Pyrazole derivatives (e.g., ) Pyrazole 3,5-Bis(trifluoromethyl)phenyl + halogen Reduced aromaticity compared to triazoles; pyrazole’s NH group enhances H-bonding .

Impact of Core Heterocycle :

  • 1,2,3-Triazole vs. 1,2,4-Triazole : The 1,2,3-triazole’s regiochemistry (1,4-disubstitution in CuAAC products) ensures distinct electronic profiles compared to 1,2,4-triazoles, which exhibit different dipole moments and metabolic pathways .
  • Pyrazole vs. Triazole : Pyrazoles (two adjacent N atoms) are less polar but more basic than triazoles, affecting solubility and target binding .
Functional Group Modifications
Compound Functional Groups Biological Activity
Schreiner’s thiourea catalyst Thiourea + bis(CF₃)phenyl Anion-binding catalysis via H-bonding .
Bis-triazole catalyst () Two 1,2,3-triazoles + benzene linker Enhanced anion binding due to dual triazole motifs .
4-[3,5-Bis(CF₃)phenyl]-1H-1,2,3-triazole Single triazole + bis(CF₃)phenyl Moderate activity in growth inhibition assays .

Electronic Effects :

  • The trifluoromethyl groups in 4-[3,5-Bis(CF₃)phenyl]-1H-1,2,3-triazole create a strong electron-deficient aromatic system, favoring interactions with electron-rich biological targets. Schreiner’s thiourea, in contrast, relies on H-bond donor-acceptor pairs for catalysis .

Key Findings :

  • Triazoles vs. Pyrazoles : Triazoles generally exhibit higher metabolic stability, making them superior for prolonged bioactivity. Pyrazoles, however, show stronger antimicrobial potency due to their basicity .
  • Trifluoromethyl Groups: These groups enhance membrane permeability and resistance to oxidative degradation, as seen in 4-[3,5-Bis(CF₃)phenyl]-1H-1,2,3-triazole compared to non-fluorinated analogues .

Biological Activity

4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Triazole derivatives have been widely studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific triazole compound, supported by data tables and relevant case studies.

  • Molecular Formula : C14H8F6N4
  • Molecular Weight : 358.23 g/mol
  • CAS Number : 69807-91-6

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that compounds containing the triazole moiety exhibit significant activity against various bacterial strains and fungi.

Compound Microorganism MIC (µg/ml) Standard (MIC)
This compoundStaphylococcus aureus2Norfloxacin (2)
This compoundEscherichia coli10Ciprofloxacin (25)
This compoundCandida albicans250Griseofulvin (500)

The above table illustrates the minimum inhibitory concentrations (MICs) of the compound against selected microorganisms. Notably, it demonstrates comparable efficacy to established antibiotics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms.

  • Mechanism of Action : The triazole ring can interact with biological targets such as tubulin and enzymes involved in cancer cell metabolism. This interaction can disrupt cellular functions leading to apoptosis in cancer cells.

In a study assessing various triazole derivatives against cancer cell lines:

Cell Line IC50 (µM) Compound
MCF-7 (Breast Cancer)15This compound
A549 (Lung Cancer)12This compound

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies

Several case studies have further elucidated the biological activity of triazoles:

  • Antimicrobial Efficacy Study : A study published in Frontiers in Chemistry evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanism Exploration : Research published in MDPI explored the interaction of triazoles with tubulin and other cellular targets. It was found that certain derivatives induced significant apoptosis in cancer cells through disruption of microtubule dynamics .

Q & A

Q. What are the common synthetic routes for preparing 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, refluxing 3,5-bis(trifluoromethyl)phenyl azide with propargyl derivatives in ethanol with glacial acetic acid as a catalyst can yield the triazole core . Optimizing reaction conditions includes adjusting solvent polarity (e.g., ethanol vs. THF), catalyst loading (e.g., copper sulfate), and reaction time (4–16 hours). Purification via column chromatography or recrystallization improves yield and purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the triazole ring geometry and substituent orientations, as demonstrated for analogous pyrazole and triazole derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent effects, while infrared (IR) spectroscopy confirms functional groups like C-F bonds (1050–1150 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What role do the trifluoromethyl groups play in the compound's physicochemical properties and biological interactions?

The electron-withdrawing trifluoromethyl groups enhance lipophilicity, improving membrane permeability in biological systems. They also stabilize the aromatic system via resonance effects, influencing binding interactions with enzymes or receptors. Comparative studies show that trifluoromethyl-substituted triazoles exhibit higher bioactivity than non-fluorinated analogs .

Advanced Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity or pharmacological activity of this compound?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, while molecular docking simulations assess binding affinities to target proteins. For example, ICReDD combines quantum chemical calculations with experimental feedback to optimize reaction conditions and predict biological activity .

Q. How should researchers address contradictory data between theoretical predictions and experimental results in the compound's reaction mechanisms?

Discrepancies often arise from solvent effects, transition state approximations, or unaccounted intermediates. Strategies include:

  • Validating computational models with isotopic labeling or kinetic studies.
  • Iterative refinement of reaction parameters (e.g., temperature, solvent) using factorial design .
  • Cross-referencing crystallographic data (e.g., dihedral angles) with DFT-optimized geometries .

Q. What strategies can resolve discrepancies in crystallographic data when observed molecular geometry conflicts with computational modeling?

  • Re-examining crystal quality (e.g., twinning, disorder) via Hirshfeld surface analysis .
  • Comparing experimental bond lengths/angles with DFT-optimized structures to identify steric or electronic mismatches .
  • Testing alternative crystallization solvents to isolate polymorphs or co-crystals .

Q. How can researchers design factorial experiments to study solvent effects on the synthesis of this triazole derivative?

A 2³ factorial design could test variables:

  • Factors : Solvent polarity (ethanol vs. THF), temperature (25°C vs. 50°C), catalyst concentration (0.1 mol% vs. 1 mol%).
  • Responses : Yield, purity (HPLC), reaction time. Statistical analysis (ANOVA) identifies significant interactions, enabling optimization of solvent-catalyst pairs .

Methodological Guidance

  • Data Contradiction Analysis : Cross-validate spectroscopic (NMR/IR) and computational (DFT) data to identify systematic errors .
  • Experimental Design : Use reaction path search algorithms (e.g., SCINE) to prioritize synthetic routes .
  • Crystallographic Validation : Employ graph-set analysis to interpret intermolecular interactions (e.g., C–H⋯F) .

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